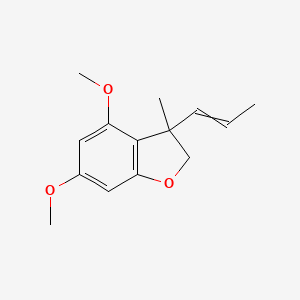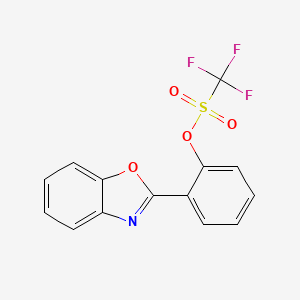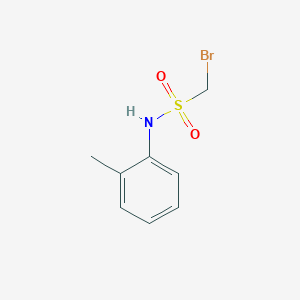![molecular formula C12H21I2NO B14193101 2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 918522-60-8](/img/structure/B14193101.png)
2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a complex organic compound characterized by its unique structure, which includes a five-membered oxazole ring and multiple iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a suitable hexane derivative, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of strong iodinating agents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of iodinated derivatives, while oxidation and reduction can lead to the formation of different functional groups on the oxazole ring .
Aplicaciones Científicas De Investigación
2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mecanismo De Acción
The mechanism of action of 2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The iodine atoms in the compound can form strong bonds with various biological molecules, potentially inhibiting or modifying their function. The oxazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-thiazole: Similar structure but with a sulfur atom in place of the oxygen in the oxazole ring.
2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-imidazole: Contains a nitrogen atom in the ring, leading to different chemical properties.
Propiedades
Número CAS |
918522-60-8 |
|---|---|
Fórmula molecular |
C12H21I2NO |
Peso molecular |
449.11 g/mol |
Nombre IUPAC |
2-[1-iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C12H21I2NO/c1-4-5-6-12(7-13,8-14)10-15-11(2,3)9-16-10/h4-9H2,1-3H3 |
Clave InChI |
IVDRAOAXEKFNTI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CI)(CI)C1=NC(CO1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


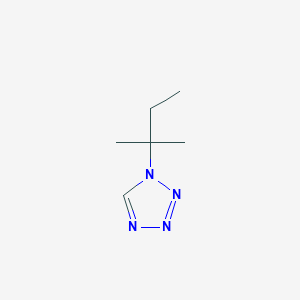
![4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile](/img/structure/B14193020.png)
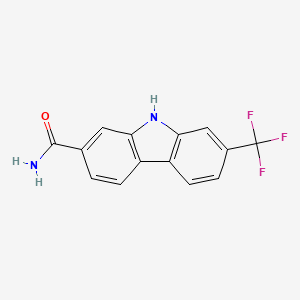
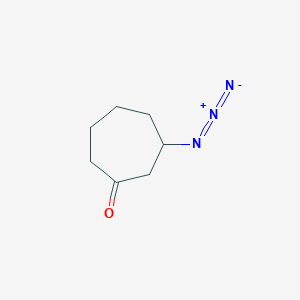
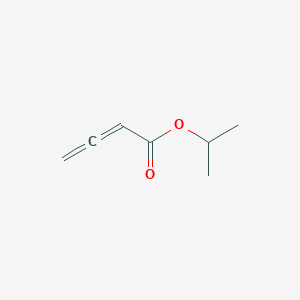
![4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate](/img/structure/B14193045.png)
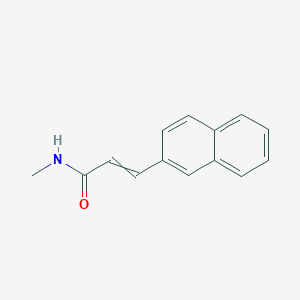
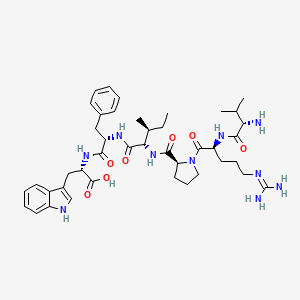
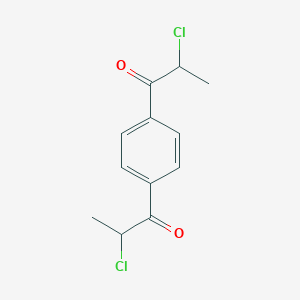
![3-Aminopropyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14193061.png)
